molecular formula C3H4O5PS+ B14266404 (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium CAS No. 137792-44-0

(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium

Katalognummer: B14266404
CAS-Nummer: 137792-44-0
Molekulargewicht: 183.10 g/mol
InChI-Schlüssel: GSKKHOPEEBDWJL-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium is a chemical compound with the molecular formula C3H4O5PS It is known for its unique structure, which includes a carboxylic acid group, a ketone group, a hydroxysulfanyl group, and an oxophosphanium group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a phosphonium salt in the presence of a hydroxysulfanyl reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium undergoes several types of chemical reactions, including:

    Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Secondary alcohols.

    Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphonium
  • (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphine
  • (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphorane

Uniqueness

(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further studies on its properties and applications are likely to uncover new and exciting uses for this compound.

Eigenschaften

CAS-Nummer

137792-44-0

Molekularformel

C3H4O5PS+

Molekulargewicht

183.10 g/mol

IUPAC-Name

(2-carboxy-2-oxoethyl)-hydroxysulfanyl-oxophosphanium

InChI

InChI=1S/C3H3O5PS/c4-2(3(5)6)1-9(7)10-8/h1H2,(H-,5,6,8)/p+1

InChI-Schlüssel

GSKKHOPEEBDWJL-UHFFFAOYSA-O

Kanonische SMILES

C(C(=O)C(=O)O)[P+](=O)SO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.